- Synthesis of 3,5-Disubstituted Isoxazoles through a 1,3-Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O-Silylated Hydroxamic AcidsEuropean Journal of Organic Chemistry, 2019, 2019(44), 7322-7334,
Cas no 92886-86-7 (tert-Butyldiphenylsilyl Trifluoromethanesulfonate)

tert-Butyldiphenylsilyl Trifluoromethanesulfonate 化学的及び物理的性質
名前と識別子
-
- Methanesulfonic acid,1,1,1-trifluoro-, (1,1-dimethylethyl)diphenylsilyl ester
- [tert-butyl(diphenyl)silyl] trifluoromethanesulfonate
- TERT-BUTYLDIPHENYLSILYL TRIFLUOROMETHANESULFONATE
- PC7942
- TBDPS triflate
- tBuPh2SiOTf
- tert-butyldiphenylsilyl trifgluormethanesulfonate
- tert-Butyldiphenylsilyl Triflate
- Trifluoromethanesulfonic Acid tert-Butyldiphenylsilyl Ester
- (1,1-Dimethylethyl)diphenylsilyl 1,1,1-trifluoromethanesulfonate (ACI)
- Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)diphenylsilyl ester (9CI)
- (1,1-Dimethylethyl)diphenylsilyl trifluoromethanesulfonate
- B2898
- BS-18252
- TERT-BUTYLDIPHENYLSILYL TRIFLATE)
- DTXSID10449421
- C17H19F3O3SSi
- 92886-86-7
- tert-Butyl(diphenyl)silyl trifluoromethanesulphonate
- SCHEMBL537975
- tert-ButyldiphenylsilylTrifluoromethanesulfonate
- t-butyldiphenylsilyl trifluoromethane sulfonate
- C77182
- CS-0154940
- AOMOJFWVOHXBTN-UHFFFAOYSA-N
- DB-234016
- Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)diphenylsilyl ester
- MFCD01941212
- AKOS015853177
- tert-Butyldiphenylsilyl Trifluoromethanesulfonate
-
- MDL: MFCD01941212
- インチ: 1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3
- InChIKey: AOMOJFWVOHXBTN-UHFFFAOYSA-N
- ほほえんだ: O=S(C(F)(F)F)(O[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 388.07800
- どういたいしつりょう: 388.07762666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: No data available
- ふってん: 372.0±42.0 °C at 760 mmHg
- フラッシュポイント: 178.8±27.9 °C
- PSA: 51.75000
- LogP: 4.49340
tert-Butyldiphenylsilyl Trifluoromethanesulfonate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:warning
- 危害声明: H314
- 警告文: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- 危険物輸送番号:UN 1760
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:0-10°C
- 包装グループ:III
- 包装等級:III
- セキュリティ用語:8
- 危険レベル:8
tert-Butyldiphenylsilyl Trifluoromethanesulfonate 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
tert-Butyldiphenylsilyl Trifluoromethanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B820050-50mg |
tert-Butyldiphenylsilyl Trifluoromethanesulfonate |
92886-86-7 | 50mg |
$ 65.00 | 2022-06-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49010-100g |
tert-Butyldiphenylsilyl trifluoromethanesulfonate |
92886-86-7 | 100g |
¥5736.0 | 2021-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225580-25g |
tert-Butyldiphenylsilyl trifluoromethanesulfonate |
92886-86-7 | 98% | 25g |
¥950.00 | 2024-04-25 | |
Apollo Scientific | PC7942-1g |
tert-Butyl(diphenyl)silyl trifluoromethanesulphonate |
92886-86-7 | 1g |
£21.00 | 2025-02-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B824653-1g |
tert-Butyldiphenylsilyl Trifluoromethanesulfonate |
92886-86-7 | 97% | 1g |
¥112.00 | 2022-09-02 | |
Alichem | A019120382-5g |
tert-Butyldiphenylsilyl trifluoromethanesulfonate |
92886-86-7 | 95% | 5g |
$436.80 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TC882-1g |
tert-Butyldiphenylsilyl Trifluoromethanesulfonate |
92886-86-7 | 98% | 1g |
183CNY | 2021-05-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49010-5g |
tert-Butyldiphenylsilyl trifluoromethanesulfonate |
92886-86-7 | 97% | 5g |
¥289.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225580-1g |
tert-Butyldiphenylsilyl trifluoromethanesulfonate |
92886-86-7 | 98% | 1g |
¥62.00 | 2024-04-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296476A-5 g |
tert-Butyldiphenylsilyl Trifluoromethanesulfonate, |
92886-86-7 | 5g |
¥5,122.00 | 2023-07-10 |
tert-Butyldiphenylsilyl Trifluoromethanesulfonate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- The synthesis of functionalized silyltriflatesJournal of Organometallic Chemistry, 1984, 271(1-3),,
tert-Butyldiphenylsilyl Trifluoromethanesulfonate Raw materials
- Benzamide, N-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- Silane, (1,1-dimethylethyl)triphenyl-
- Trifluoromethanesulfonic acid
- Trifluoromethanesulfonic Anhydride
tert-Butyldiphenylsilyl Trifluoromethanesulfonate Preparation Products
tert-Butyldiphenylsilyl Trifluoromethanesulfonate 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids and derivatives Alkanesulfonic acids and derivatives
- Other Chemical Reagents Organic Metal Reagents
- Pharmaceutical and Biochemical Products Medicinal Building Blocks Fluorine containing Building Blocks
tert-Butyldiphenylsilyl Trifluoromethanesulfonateに関する追加情報
tert-Butyldiphenylsilyl Trifluoromethanesulfonate (CAS No. 92886-86-7): A Comprehensive Overview
tert-Butyldiphenylsilyl Trifluoromethanesulfonate, also known as TBDPSOTf, is a versatile reagent widely used in organic synthesis and chemical biology. This compound, with the CAS number 92886-86-7, is a silyl ether protecting group that has gained significant attention due to its stability and ease of removal. In this article, we will delve into the properties, applications, and recent advancements in the use of tert-Butyldiphenylsilyl Trifluoromethanesulfonate.
Chemical Structure and Properties
tert-Butyldiphenylsilyl Trifluoromethanesulfonate is a white crystalline solid with a molecular formula of C19H19F3O2Si. The compound features a tert-butyldiphenylsilyl (TBDPS) group attached to a trifluoromethanesulfonyl (OTf) group. The TBDPS group is known for its ability to protect hydroxyl, carboxyl, and amino functionalities in organic molecules, while the OTf group imparts high reactivity and selectivity in various chemical transformations.
The stability of the TBDPS protecting group under a wide range of reaction conditions makes it an ideal choice for complex molecule synthesis. It can withstand acidic, basic, and oxidative conditions, ensuring that the protected functional groups remain intact until the desired stage of synthesis. The ease of removal of the TBDPS group using mild fluoride sources such as tetrabutylammonium fluoride (TBAF) further enhances its utility in synthetic chemistry.
Synthesis and Preparation
tert-Butyldiphenylsilyl Trifluoromethanesulfonate can be synthesized through the reaction of tert-butyldiphenylchlorosilane with trifluoromethanesulfonic acid (triflic acid) or its anhydride. This reaction typically proceeds under mild conditions and yields high purity products. The synthetic route is well-documented in the literature and has been optimized for large-scale production.
The preparation of TBDPSOTf involves several key steps, including the formation of the tert-butyldiphenylchlorosilane intermediate and its subsequent reaction with triflic acid. The reaction conditions, such as temperature, solvent choice, and stoichiometry, are crucial for achieving high yields and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this reagent.
Applications in Organic Synthesis
tert-Butyldiphenylsilyl Trifluoromethanesulfonate finds extensive use in organic synthesis due to its ability to protect sensitive functional groups during complex molecule synthesis. One of its primary applications is in the protection of hydroxyl groups in carbohydrates, nucleosides, and other bioactive molecules. The stability of the TBDPS protecting group under various reaction conditions allows for multi-step synthetic sequences without premature deprotection.
In addition to hydroxyl protection, TBDPSOTf is also used to protect carboxylic acids and amino groups. The versatility of this reagent makes it an essential tool in the synthesis of natural products, pharmaceutical intermediates, and fine chemicals. Recent studies have highlighted its role in the synthesis of complex natural products such as macrolides and polyketides.
Applications in Chemical Biology
Beyond organic synthesis, tert-Butyldiphenylsilyl Trifluoromethanesulfonate has found applications in chemical biology research. Its ability to protect functional groups while maintaining molecular integrity is particularly useful in the study of biomolecules such as proteins and nucleic acids. For example, it can be used to protect hydroxyl groups in sugar moieties during glycosylation reactions or to mask reactive functionalities during protein conjugation studies.
The use of TBDPS protecting groups has also been explored in the development of prodrugs and drug delivery systems. By temporarily masking reactive functional groups, these protecting groups can enhance the stability and bioavailability of drug molecules during their transport to target sites. Recent research has shown that TBDPS-protected drugs can exhibit improved pharmacokinetic properties compared to their unprotected counterparts.
Recent Research Developments
The field of organic chemistry is constantly evolving, and new applications for tert-Butyldiphenylsilyl Trifluoromethanesulfonate continue to emerge. One area of active research is the development of novel catalysts that can enhance the efficiency and selectivity of reactions involving this reagent. For example, recent studies have reported the use of transition metal catalysts to facilitate selective silylation reactions using TBDPSOTf.
Another area of interest is the use of TBDPSOTf in flow chemistry processes. Flow chemistry offers several advantages over batch processes, including better control over reaction conditions, higher throughput, and improved safety profiles. Researchers have demonstrated that TBDPSOTf can be effectively used in continuous flow systems for large-scale synthesis applications.
Safety Considerations
TBDPSOTf . Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn at all times. Additionally, good laboratory practices should be followed to minimize exposure risks."
In conclusion,Tert-butyldiphenylsilyl trifluoromethanesulfonate (CAS No. 92886-86-7 )
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